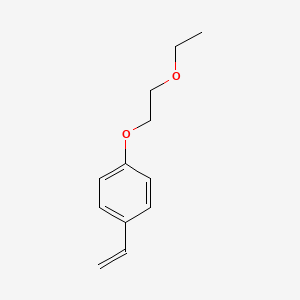
1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of a vinyl group attached to a benzene ring, which is further substituted with a 2-ethoxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE can be synthesized through a multi-step process. One common method involves the alkylation of 4-vinylphenol with 2-ethoxyethanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-(2-ethoxyethoxy)-4-vinylbenzene may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl-substituted derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-vinylbenzoic acid.
Reduction: Formation of 1-(2-ethoxyethoxy)-4-ethylbenzene.
Substitution: Formation of 1-(2-ethoxyethoxy)-4-nitrobenzene or 1-(2-ethoxyethoxy)-4-bromobenzene.
Applications De Recherche Scientifique
1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific functionalities.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive compounds.
Industry: It finds applications in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxyethoxy)-4-vinylbenzene involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, forming long-chain polymers. The ethoxyethoxy group enhances solubility and reactivity, facilitating its incorporation into complex molecular structures. The pathways involved include radical polymerization and electrophilic aromatic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxyethanol: A solvent with similar ethoxyethoxy functionality but lacks the vinyl group.
4-Vinylphenol: Contains the vinyl group but lacks the ethoxyethoxy substitution.
2-(2-Ethoxyethoxy)ethanol: Similar ethoxyethoxy structure but without the aromatic ring.
Uniqueness
1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE is unique due to the combination of the vinyl group and the ethoxyethoxy substitution on the benzene ring. This dual functionality allows for versatile applications in polymer synthesis and materials science, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
1-ethenyl-4-(2-ethoxyethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2/h3,5-8H,1,4,9-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOQKKFBYIBJOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498220 |
Source


|
| Record name | 1-Ethenyl-4-(2-ethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67521-18-0 |
Source


|
| Record name | 1-Ethenyl-4-(2-ethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














